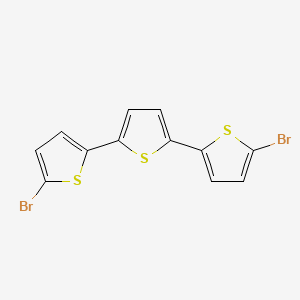

2,5-bis(5-bromothiophen-2-yl)thiophene

描述

属性

IUPAC Name |

2,5-bis(5-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFPYYJGYVYXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243407 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98057-08-0 | |

| Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098057080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5''-DIBROMO-2,2':5',2''-TERTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI93T94CTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Bis 5 Bromothiophen 2 Yl Thiophene and Its Derivatives

Preparation Routes for Brominated Thiophene (B33073) Monomers

The foundation for synthesizing complex thiophene-based structures lies in the efficient preparation of brominated thiophene monomers. Key starting materials include 2-bromothiophene and 2,5-dibromothiophene.

2-Bromothiophene can be synthesized by the direct bromination of thiophene. chemicalbook.com One common method involves dissolving thiophene in a solvent like acetic acid or carbon tetrachloride and then adding bromine, often dissolved in the same solvent, at a controlled low temperature to manage the exothermic reaction. chemicalbook.comprepchem.com Yields can be moderate, for instance, around 55% when using bromine in acetic acid. chemicalbook.com Alternative high-yield procedures have been developed using bromine in 48% hydrobromic acid or a 35% aqueous solution of hydrogen peroxide mixed with thiophene, diethyl ether, and 48% hydrobromic acid. thieme-connect.com

2,5-Dibromothiophene is typically prepared by reacting thiophene with an excess of a brominating agent. A straightforward method involves adding bromine to a mixture of thiophene and benzene. prepchem.com Following the initial reaction, treatment with sodium hydroxide in ethanol and subsequent distillation yields 2,5-dibromothiophene. prepchem.com Another approach is the bromination of thiophene with N-bromosuccinimide (NBS), which can produce the target compound in high yield (91%). researchgate.net This monomer is a crucial precursor for creating polymers like poly(2,5-thienylene) through debromination polymerization catalyzed by nickel compounds.

Another important brominated building block is 5,5'-Dibromo-2,2'-bithiophene . It is synthesized by brominating 2,2'-bithiophene with two equivalents of N-bromosuccinimide (NBS) in a solvent mixture such as chloroform and acetic acid, resulting in a nearly quantitative yield. chemicalbook.comossila.com

| Monomer | Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Bromothiophene | Thiophene | Bromine | Acetic Acid | 55% | chemicalbook.com |

| 2-Bromothiophene | Thiophene | Bromine | Carbon Tetrachloride | 55% | prepchem.com |

| 2,5-Dibromothiophene | Thiophene | Bromine | Benzene | - | prepchem.com |

| 2,5-Dibromothiophene | Thiophene | N-Bromosuccinimide (NBS) | - | 91% | researchgate.net |

| 5,5'-Dibromo-2,2'-bithiophene | 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 98% | chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Reactions in Polymerization and Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex conjugated oligomers and polymers from brominated thiophene precursors. nih.govnih.govresearchgate.net These reactions offer a high degree of control over the final structure, which is crucial for tuning the electronic and optical properties of the resulting materials. nih.govresearchgate.net Among the most utilized methods are the Stille, Suzuki, and Sonogashira coupling reactions.

The Stille reaction, which couples an organotin compound with an organic halide, is a robust and widely used method for synthesizing thiophene-based polymers and oligomers. nih.govjcu.edu.auwikipedia.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the new C-C bond. wikipedia.org

This protocol is highly effective for polymerization. For instance, donor-acceptor type copolymers can be synthesized via the Stille coupling of a distannylated monomer, such as 2,5-bis(trimethylstannyl)thiophene, with a dibrominated comonomer. acs.org The reaction has also been employed to create unsubstituted terthiophene by coupling 2,5-dibromothiophene with an organotin derivative like tributyl(2-thienyl)tin in the presence of a palladium catalyst. nih.gov Similarly, quaterthiophenes have been synthesized in high yield by coupling 2-bromo-3-n-octylthiophene with 5,5'-bis(tributylstannyl)-2,2'-bithiophene. jcu.edu.au The versatility of the Stille reaction makes it a cornerstone in the construction of complex thiophene-based materials.

The Suzuki coupling reaction, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide, is another premier method for C-C bond formation in thiophene chemistry. nih.gov It is particularly valued for its mild reaction conditions, tolerance of various functional groups, and the generally lower toxicity of boron-containing reagents compared to their tin counterparts.

The Suzuki reaction is frequently used to synthesize terthiophene derivatives by coupling a 2,5-dibromothiophene with a thiophene boronic acid or its corresponding boronate ester. nih.gov This method provides good to excellent yields (50-90%). nih.gov The reaction is also a key step in functionalization. For example, 2,5-bis(4-amidinophenyl)thiophene derivatives have been synthesized by coupling 2,5-dibromothiophene with 4-cyanophenylboronic acid under Suzuki conditions, achieving a 94% yield for the key dinitrile intermediate. nih.gov Furthermore, the synthesis of various functionalized cyclopropylthiophenes has been successfully achieved through the Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid, utilizing a palladium(II) acetate/SPhos catalyst system to achieve high yields (69-93%). semanticscholar.org

The Sonogashira coupling reaction is the method of choice for synthesizing thiophene derivatives containing alkyne moieties. This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst, typically in the presence of a base like an amine. wikipedia.orgblucher.com.br

This methodology allows for the introduction of ethynyl groups onto the thiophene backbone, significantly altering the electronic and structural properties of the material. The reaction has been successfully applied to iodothiophenes with terminal alkynes in water using a Pd/C-CuI-PPh₃ catalyst system, demonstrating its utility in more environmentally friendly solvent systems. nih.gov The Sonogashira reaction is a critical tool for designing and synthesizing novel terminal alkynes based on thiophene, which can then serve as precursors for more complex, potentially active organic molecules. researchgate.net

| Coupling Reaction | Key Reagents | Catalyst System (Typical) | Purpose | Reference |

| Stille | Organohalide + Organotin | Pd(PPh₃)₄ or similar Pd(0) complex | Oligomer/Polymer synthesis | nih.govjcu.edu.auwikipedia.org |

| Suzuki | Organohalide + Organoboron | Pd(OAc)₂/SPhos or similar Pd complex | Arylation, Functionalization | nih.govnih.govsemanticscholar.org |

| Sonogashira | Organohalide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Synthesis of ethynylated derivatives | wikipedia.orgnih.govresearchgate.net |

Selective Bromination of Thiophene Rings via N-Bromosuccinimide (NBS)

Selective bromination is a crucial step for preparing precursors for cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of thiophene and its derivatives, typically at the α-positions (positions 2 and 5) adjacent to the sulfur atom. researchgate.nettandfonline.comtandfonline.com The reaction conditions, such as solvent and temperature, can be tuned to control the degree of bromination.

The synthesis of the target compound, 2,5-bis(5-bromothiophen-2-yl)thiophene , is a direct application of this methodology. It is prepared by reacting α-terthiophene with two equivalents of NBS in a solvent like chloroform. The reaction is typically stirred at room temperature for a few hours, after which the product can be isolated and purified by recrystallization. nih.govresearchgate.net

This selective bromination is broadly applicable. Studies have shown that using NBS in glacial acetic acid provides a rapid, efficient, and highly regioselective method for brominating substituted thiophenes at the 2-position, with selectivity often exceeding 99%. tandfonline.comtandfonline.com This method is advantageous due to short reaction times and the use of an environmentally friendlier solvent. tandfonline.com Similarly, 5,5'-dibromo-2,2'-bithiophene is readily prepared by treating 2,2'-bithiophene with two equivalents of NBS. chemicalbook.com However, controlling the reaction to achieve monobromination can sometimes be challenging, as the formation of dibrominated products can occur. scispace.comreddit.com

| Product | Substrate | Reagents | Solvent | Key Conditions | Reference |

| 2-Bromo-3-alkylthiophene | 3-Alkylthiophene | 1 eq. NBS | Glacial Acetic Acid | Room Temp, 5-30 min | tandfonline.com |

| 5,5'-Dibromo-2,2'-bithiophene | 2,2'-Bithiophene | 2 eq. NBS | Chloroform/Acetic Acid | 70 °C, 4 h | chemicalbook.com |

| This compound | α-Terthiophene | 2 eq. NBS | Chloroform | Room Temp, 2 h | nih.govresearchgate.net |

Modular Synthetic Approaches for Functionalized Thiophene Analogs

The synthetic methods described above—preparation of brominated monomers, palladium-catalyzed cross-coupling, and selective bromination—form a powerful and modular synthetic toolbox. This approach allows for the systematic design and construction of a vast array of functionalized thiophene analogs with tailored properties.

The general strategy involves creating a core oligothiophene structure, which can then be functionalized. For example, a dibrominated oligomer like this compound can serve as a scaffold. The terminal bromine atoms act as handles for subsequent Suzuki or Stille cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other functional groups to extend the π-conjugation or introduce specific properties. nih.govresearchgate.net

This modularity is evident in the synthesis of diverse thiophene-based polymers. By choosing different brominated and organometallic (tin or boron) monomers, chemists can create copolymers with alternating donor-acceptor units, which is a key strategy for developing materials for organic electronics. nih.govacs.orgelsevierpure.com The ability to first build a thiophene backbone and then selectively introduce functional groups via C-H activation or further cross-coupling reactions provides a high degree of control over the final molecular architecture and its resulting electronic and physical characteristics.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 2,5-bis(5-bromothiophen-2-yl)thiophene

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. The analysis of this compound reveals a well-defined structure, offering insights into its molecular geometry and packing in the solid state. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group Pcc2. nih.gov

Detailed crystallographic data for this compound are presented below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₆Br₂S₃ |

| Formula weight (g/mol) | 406.17 |

| Temperature (K) | 173 |

| Crystal system | Orthorhombic |

| Space group | Pcc2 |

| a (Å) | 7.6216 (16) |

| b (Å) | 30.003 (6) |

| c (Å) | 5.8841 (13) |

| Volume (ų) | 1345.5 (5) |

| Z | 4 |

| Radiation type | Mo Kα |

| R-factor | 0.053 |

| wR-factor | 0.114 |

Molecular Conformation and Planarity Analysis

The molecular structure of this compound consists of a central thiophene (B33073) ring connected at its 2- and 5-positions to two 5-bromothiophen-2-yl units. nih.govossila.com A key feature of this molecule is its high degree of planarity. nih.govnih.govnih.gov X-ray diffraction data show that the entire three-ring system is essentially flat, with a root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane of the molecule being only 0.06 Å. nih.govresearchgate.netresearchgate.net This planarity is crucial for facilitating effective electronic conjugation along the oligothiophene backbone, a property essential for its application in organic electronics. rsc.org

Hirshfeld Surface Analysis for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified and analyzed. nih.govuzh.ch

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, analysis of closely related bromothiophene derivatives provides significant insight into the expected distribution of intermolecular contacts. For instance, in 2-(5-bromothiophen-2-yl)acetonitrile, a Hirshfeld analysis reveals that Br···Br interactions comprise only 1.9% of all interatomic contacts, despite being a key structural feature. nih.gov

In another derivative, (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, the analysis shows that H···H (26.7%) and C···H (26.3%) contacts are the major contributors to crystal packing stabilization. researchgate.net For 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the contacts are more varied, with significant contributions from Br···H (20.5%), H···H (17.6%), C···H (12.0%), N···H (10.8%), Br···C (7.0%), and Br···Br (4.3%) interactions. uzh.ch

These examples demonstrate that a Hirshfeld analysis of this compound would likely reveal a surface dominated by H···H, C···H/H···C, and Br···H/H···Br contacts, quantitatively confirming the nature and relative importance of the weak interactions governing its solid-state architecture.

Computational and Theoretical Investigations of 2,5 Bis 5 Bromothiophen 2 Yl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic structure of many-body systems. It is widely used to investigate thiophene-based oligomers due to its favorable balance between computational cost and accuracy. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2,5-bis(5-bromothiophen-2-yl)thiophene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine key geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov

The accuracy of these theoretical models can be benchmarked against experimental data. High-quality single-crystal X-ray diffraction (XRD) data is available for this compound, providing a direct means of validation. nih.govresearchgate.net Experimental findings show that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.06 Å. nih.govresearchgate.net This planarity is crucial for effective π-conjugation along the molecular backbone. The optimized geometry from DFT calculations is expected to reproduce this planarity, confirming the model's reliability. A comparison between experimental XRD data and typical DFT-calculated parameters highlights the strong agreement between theory and experiment. nih.govrroij.com

| Parameter | Experimental (X-ray Diffraction) nih.govresearchgate.netresearchgate.net | Theoretical (DFT/B3LYP) (Representative) |

|---|---|---|

| Crystal System | Orthorhombic | N/A (Gas Phase Calculation) |

| Space Group | Pcc2 | N/A |

| Cell Constant 'a' (Å) | 7.6216 | N/A |

| Cell Constant 'b' (Å) | 30.003 | N/A |

| Cell Constant 'c' (Å) | 5.8841 | N/A |

| Molecular Planarity (r.m.s. deviation) | 0.06 Å | Expected to be nearly planar |

The electronic properties of conjugated molecules are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to the ability to donate an electron, while the LUMO level corresponds to the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the molecule's electronic and optical properties, as well as its kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller energy gap generally corresponds to easier electronic excitation and higher reactivity.

For this compound, DFT calculations can predict the energies of the HOMO and LUMO levels. The HOMO is typically characterized by a π-orbital delocalized across the entire conjugated backbone of the three thiophene (B33073) rings. Similarly, the LUMO is a delocalized π*-orbital. The presence of bromine atoms, being electronegative, is expected to lower the energies of both the HOMO and LUMO compared to the non-brominated parent compound, 2,2':5',2''-terthiophene. The calculated HOMO-LUMO gap provides an estimate of the optical band gap, which is fundamental for applications in organic electronics. core.ac.ukcore.ac.uk

| Parameter | Calculated Value (eV) (Representative) | Significance |

|---|---|---|

| E_HOMO | -5.5 to -5.8 | Relates to ionization potential and electron-donating ability |

| E_LUMO | -2.0 to -2.3 | Relates to electron affinity and electron-accepting ability |

| E_gap (HOMO-LUMO) | 3.2 to 3.8 | Correlates with optical properties and chemical stability mdpi.com |

DFT calculations are instrumental in predicting and interpreting various types of spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis absorption spectra. scielo.org.zadoaj.org The calculations yield the primary absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions. mdpi.com For this compound, the main absorption band in the UV-Vis spectrum is expected to correspond to the HOMO→LUMO π-π* transition, which is characteristic of conjugated systems.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies and their corresponding intensities help in the assignment of experimental IR and Raman spectra. iosrjournals.orgnih.gov Key vibrational modes for this molecule include the thiophene ring C=C stretching vibrations (typically in the 1350-1530 cm⁻¹ region), C-H bending modes, C-S stretching modes (around 650-850 cm⁻¹), and the characteristic C-Br stretching vibration. iosrjournals.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method. doaj.org

| Spectroscopy | Predicted Parameter | Value (Representative) | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λ_max | ~380-420 nm | π-π* transition (HOMO→LUMO) scielo.org.za |

| IR (DFT) | Vibrational Frequency | ~1450 cm⁻¹ | Thiophene C=C stretching iosrjournals.org |

| IR (DFT) | Vibrational Frequency | ~800 cm⁻¹ | C-H out-of-plane bending iosrjournals.org |

| IR (DFT) | Vibrational Frequency | ~690 cm⁻¹ | C-S stretching iosrjournals.org |

In the solid state, the arrangement of molecules and their electronic coupling are governed by intermolecular interactions. For this compound, these include π-π stacking interactions between the planar thiophene backbones and halogen-related interactions, such as Br···Br and Br···S contacts. researchgate.net These non-covalent forces are crucial in crystal engineering, as they can enforce molecular planarity and specific packing motifs that facilitate charge transport. researchgate.netnih.gov DFT studies can model these interactions in dimers or larger molecular clusters. Analysis of the electron density, for instance through Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) approaches, can quantify the strength of these interactions. Furthermore, these interactions can influence intramolecular charge transfer characteristics within the molecule. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. elifesciences.org For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This includes studying the rotation around the single bonds connecting the thiophene rings, which determines the degree of planarity and conjugation in different environments (e.g., in solution).

MD simulations are also a powerful tool for investigating self-assembly processes. By simulating a system containing many molecules, one can observe how they aggregate from a disordered state into ordered structures, driven by the intermolecular forces identified by DFT. This provides bottom-up insight into the initial stages of crystallization and thin-film formation, processes that are critical for device fabrication. Such simulations can predict how molecules will pack and orient themselves, which is linked to the electronic properties of the resulting material. rsc.org

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations offer various descriptors to predict the reactivity and stability of a molecule. As mentioned, the HOMO-LUMO energy gap is a primary indicator of kinetic stability; a large gap suggests that the molecule is less likely to undergo chemical reactions. mdpi.com

Beyond the frontier orbitals, the distribution of electrostatic potential on the molecular surface (an MEP map) can be calculated. This map visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting the most likely sites for electrophilic and nucleophilic attack, respectively. For more quantitative analysis, Fukui functions can be computed to assess the reactivity of specific atomic sites within the molecule. d-nb.info These theoretical tools are valuable for understanding the molecule's stability under different chemical conditions and for predicting its behavior in polymerization reactions or its degradation pathways.

Molecular Engineering and Functionalization Strategies

Rational Design Principles for Modulating Electronic and Optical Properties

The electronic and optical characteristics of materials derived from 2,5-bis(5-bromothiophen-2-yl)thiophene are intrinsically linked to their molecular structure. Rational design principles focus on manipulating the π-conjugated system to control properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and absorption/emission spectra. mdpi.com

Key strategies for modulating these properties include:

Controlling Conjugation Length: Increasing the degree of polymerization in polymers derived from this monomer leads to a more extended π-system. This extension typically results in a decrease in the energy bandgap, causing a red-shift in both absorption and emission spectra. mdpi.com This principle allows for the tuning of the material's color and its light-harvesting capabilities.

Introducing Electron-Donating and -Withdrawing Groups: The incorporation of different functional groups into the molecular structure can significantly alter the electronic landscape. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This approach is fundamental in designing donor-acceptor (D-A) copolymers with tailored electronic properties. nih.govnih.gov

Enhancing Molecular Planarity: A more planar molecular structure promotes better π-orbital overlap, which enhances charge carrier mobility. Crystal engineering techniques can be employed to encourage planar conformations in the solid state, thereby improving the performance of electronic devices. researchgate.net Intramolecular interactions, such as those involving sulfur and nitrogen or bromine atoms, can also influence planarity and, consequently, the extent of conjugation. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict how structural modifications will impact the electronic and optical properties, guiding the synthetic efforts towards materials with desired characteristics. mdpi.comnih.gov

Functionalization at Terminal Thiophene (B33073) Positions

The terminal bromine atoms on the this compound molecule are primary sites for functionalization. These positions are readily susceptible to various cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in building more complex molecular architectures. nih.govresearchgate.netnih.gov

This functionalization allows for:

Extension of the Conjugated System: By coupling with other aromatic or heteroaromatic units, the π-conjugated backbone can be extended, leading to oligomers and polymers with tailored electronic and optical properties. nih.gov

Introduction of Specific Functional Groups: The terminal positions can be modified to introduce groups that impart specific functionalities, such as enhanced solubility, specific intermolecular interactions, or sensing capabilities. For instance, the introduction of alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of thin films. rsc.org

The reactivity of the terminal bromine atoms makes this compound a versatile precursor for a wide range of thiophene-based materials. nih.gov

Integration into Conjugated Oligomers and Polymers

This compound is a fundamental building block for the synthesis of a variety of conjugated oligomers and polymers. nih.govrsc.orgresearchgate.netresearchgate.net These materials are of significant interest for their potential applications in organic electronics, including organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs). mdpi.comuwaterloo.ca The properties of the resulting polymers are highly dependent on the strategies employed during their synthesis, particularly concerning side-chain engineering and the choice of co-monomers in copolymerization. nih.govmdpi.comrug.nl

The introduction of side chains onto the polymer backbone is a critical strategy for controlling the material's processability and solid-state morphology. nih.govuwaterloo.camdpi.com Without appropriate side chains, many conjugated polymers are insoluble and difficult to process. nih.gov

Key aspects of side-chain engineering include:

Improving Solubility: Attaching flexible alkyl chains to the thiophene units enhances the solubility of the resulting polymers in common organic solvents. rug.nl This is essential for fabricating uniform thin films through techniques like spin-coating. nih.gov

The table below summarizes the impact of different side-chain strategies on polymer properties.

| Side Chain Type | Effect on Solubility | Effect on Film Morphology | Reference |

| Linear Alkyl (n-octyl) | Enhances solubility | Can promote ordered packing and crystallinity | rsc.org |

| Branched Alkyl (2-ethylhexyl) | Enhances solubility | Can disrupt close packing, influencing domain size and orientation | rsc.orgrsc.org |

| Conjugated Side Chains | Can modify electronic properties | Influences intermolecular interactions and charge transfer | rsc.orgmdpi.com |

A powerful approach to tuning the optoelectronic properties of polymers derived from this compound is to copolymerize it with other aromatic or heteroaromatic units, creating donor-acceptor (D-A) copolymers. nih.govnih.govuwaterloo.camdpi.comrug.nlmdpi.comrsc.org In this architecture, the thiophene-based unit can act as the electron donor, while the co-monomer serves as the electron acceptor.

This strategy allows for:

Bandgap Engineering: By carefully selecting the donor and acceptor units, the HOMO and LUMO energy levels of the resulting copolymer can be precisely controlled, allowing for the tuning of the bandgap. mdpi.com This is particularly important for applications in organic solar cells, where matching the energy levels of the donor and acceptor materials is crucial for efficient charge separation.

Broadened Absorption Spectra: D-A copolymers often exhibit broad absorption spectra that cover a significant portion of the solar spectrum, which is advantageous for light-harvesting applications. researchgate.net

Enhanced Charge Transfer: The alternating donor and acceptor units facilitate intramolecular charge transfer, which can improve the material's electrical properties. semanticscholar.orgresearchgate.net

Common acceptor units copolymerized with thiophene-based donors include benzothiadiazole, quinoxaline, and benzotriazole (B28993) derivatives. mdpi.comrsc.org The specific combination of donor and acceptor moieties dictates the final properties of the copolymer. rsc.org

Structure-Property Relationships in Derived Materials

The performance of materials derived from this compound is governed by intricate structure-property relationships. nih.govnih.govuwaterloo.camdpi.commdpi.com The chemical structure at the molecular level dictates the material's electronic properties, while the organization of molecules in the solid state determines its bulk properties, such as charge mobility. nih.govmdpi.com

Key relationships include:

Molecular Weight and Performance: Higher molecular weight polymers generally lead to better film formation and improved mechanical properties. In some cases, higher molecular weight can also contribute to enhanced charge carrier mobility due to increased connectivity between crystalline domains. researchgate.net

Regioregularity and Crystallinity: The regularity of the polymer chain, known as regioregularity, has a profound impact on its ability to self-assemble and form ordered crystalline structures. nih.govmdpi.com Highly regioregular polymers tend to exhibit higher crystallinity and, consequently, improved charge transport properties. mdpi.com

Crystallinity and Charge Transport: The degree of crystallinity and the orientation of the crystalline domains are critical for efficient charge transport. mdpi.commdpi.com Well-ordered, π-stacked polymer chains provide pathways for charge carriers to move through the material, leading to higher mobility. nih.govkaust.edu.sa The morphology of the thin film, including the size and interconnectivity of crystalline domains, is a key factor influencing the performance of electronic devices. mdpi.comnih.gov

The following table provides examples of how structural modifications in polymers derived from thiophene-based monomers influence their properties and device performance.

| Structural Feature | Property Affected | Impact on Device Performance | Reference |

| Increased Molecular Weight | Film formation, charge transport | Improved mechanical stability and charge carrier mobility | researchgate.net |

| High Regioregularity | Crystallinity, π-stacking | Enhanced charge transport and device efficiency | nih.govmdpi.com |

| Introduction of Acceptor Units | Bandgap, absorption spectrum | Tunable optoelectronic properties for solar cells and LEDs | mdpi.comrsc.org |

| Side-Chain Modification | Solubility, film morphology | Improved processability and control over solid-state packing | rsc.orgrsc.org |

Applications in Organic Electronic Materials

As a Monomer for Conjugated Polymer Synthesis

The utility of 2,5-bis(5-bromothiophen-2-yl)thiophene lies in its ability to be polymerized with various comonomers to create polymers with tailored electronic and optical properties. The terthiophene unit typically serves as an electron-donating segment in these polymer backbones.

Copolymerization of this compound (or its organotin/boronic ester derivatives) with an electron-deficient diketopyrrolopyrrole (DPP) unit yields donor-acceptor (D-A) polymers with low band gaps, which are highly desirable for organic electronics. An example of such a polymer is poly(diketopyrrolopyrrole-alt-terthiophene) (PDPP3T). nih.gov

Research has shown that the properties of these DPP-terthiophene polymers are highly sensitive to the structure of the solubilizing alkyl side chains attached to the DPP core. A comparative study of two PDPP3T isomers, differing only in the branching point of the hexyldecyl side chains on the DPP unit, revealed significant differences in their structural, optical, and electronic characteristics. nih.gov

2′HD-PDPP3T : With the branching point on the β-carbon, this polymer exhibits strong π–π stacking interactions, leading to the formation of aggregates in solution. Its optical absorption spectrum is structured, with a maximum at 821 nm. nih.gov

1′HD-PDPP3T : When the branching point is moved closer to the polymer backbone at the α-carbon, the resulting steric hindrance reduces the tendency for π–π stacking. This leads to a much higher solubility in common organic solvents and a less structured, blue-shifted absorption band with a maximum at 693 nm in solution. nih.gov

This modification demonstrates how subtle changes in the non-conjugated side chains can profoundly impact the fundamental properties of the conjugated polymer backbone derived from the terthiophene monomer. nih.gov

| Polymer | Side-Chain Branching Position | Absorption λmax (TCE solution, RT) | Key Property |

|---|---|---|---|

| 1′HD-PDPP3T | α-carbon | 693 nm | High solubility, reduced aggregation |

| 2′HD-PDPP3T | β-carbon | 821 nm | Strong π–π stacking, forms aggregates |

Benzothiadiazole (BTD) is another widely used electron-accepting unit in conjugated polymers. When copolymerized with a terthiophene donor unit derived from this compound, the resulting D-A polymers exhibit low band gaps suitable for optoelectronic applications. nih.gov

For instance, a low bandgap copolymer was synthesized via Suzuki coupling using 5,5''-dibromo-3,3''-dihexyl-2,2':5',2''-terthiophene (a derivative of the subject compound) and 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester). The incorporation of bulky end-capping groups, such as triphenylamine (B166846) (TPA), onto the polymer (named 3TBT-TPA) was shown to enhance solubility and improve the photoluminescence quantum yield by reducing close packing of the polymer chains. nih.gov Such materials are designed as near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs). nih.gov

| Polymer System | Donor Unit | Acceptor Unit | Synthesis Method | Application |

|---|---|---|---|---|

| 3TBT-TPA | Terthiophene (3T) | Benzothiadiazole (BT) | Suzuki Coupling | Near-Infrared Emitter for OLEDs |

Thienothiophene and its derivatives, such as benzodithiophene (BDT), are planar, electron-rich building blocks used in high-performance semiconducting polymers. mdpi.com The copolymerization of an electron-donating oligothiophene, such as the terthiophene unit from this compound, with more electron-accepting fused thiophene (B33073) systems is a common strategy to create materials for organic solar cells. mdpi.com This D-A approach allows for tuning of the polymer's electronic energy levels and absorption profile. While specific examples detailing the polymerization of this compound with a thienothiophene comonomer are not extensively detailed in the selected literature, the principle is a cornerstone of modern polymer design for photovoltaics. ossila.commdpi.com

The versatility of this compound allows for its potential incorporation into a wide array of polymer systems containing different heterocycles.

Thiadiazine: Dithienothiazine, a sulfur and nitrogen-containing heterocycle, has been used to create novel redox-active and fluorescent copolymers. These polymers are synthesized via Suzuki or Negishi polymerization and are classified as low band gap organic semiconductors. thieme-connect.de The copolymerization with oligothiophene units like terthiophene is a viable strategy to further tune the electronic properties of these materials.

Pyrrole (B145914) and Triazine: While thiophene-pyrrole copolymers are known in the literature, and brominated thiophenes are used in the synthesis of triazine-based materials, specific examples of the direct copolymerization of this compound with pyrrole or triazine units are less common in the reviewed sources. researchgate.net However, the fundamental principles of cross-coupling chemistry allow for the theoretical design of such copolymers.

Role in Organic Photovoltaic (OPV) Devices

In the architecture of organic photovoltaic (OPV) devices, materials derived from this compound play a critical role, primarily as the electron-donor component in the bulk heterojunction (BHJ) active layer. ossila.comresearchgate.net The terthiophene segment provides a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole transport. nih.gov

The incorporation of terthiophene units into donor materials has proven effective for achieving high-performance solar cells. For example, porphyrin-based small molecules conjugated with terthiophene units have been developed as donors for OPV devices, achieving power conversion efficiencies (PCE) as high as 8.21%. acs.org This success is attributed to the favorable molecular packing and broad light absorption imparted by the terthiophene moiety. acs.org The polymers discussed previously, such as those based on DPP and BTD, are also designed specifically for OPV applications, where the terthiophene unit is fundamental to their function as p-type (donor) semiconductors. nih.govnih.gov

The most successful application of this compound in photovoltaics is through its use in donor-acceptor (D-A) copolymers. researchgate.net In this design, the electron-rich terthiophene unit (Donor) is alternated with an electron-deficient unit (Acceptor) along the polymer chain. rsc.org

This D-A architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation. This interaction has two key benefits for OPV performance:

Lowered Band Gap: The ICT interaction lowers the energy of the polymer's lowest unoccupied molecular orbital (LUMO) and raises the HOMO, resulting in a reduced optical band gap. This allows the polymer to absorb a larger portion of the solar spectrum, particularly in the visible and near-infrared regions, leading to a higher short-circuit current (Jsc). nih.govnih.gov

Tunable Energy Levels: By carefully selecting the acceptor unit (e.g., DPP, BTD), the HOMO and LUMO energy levels of the resulting polymer can be precisely tuned to align with those of the fullerene or non-fullerene acceptor material used in the BHJ, optimizing the open-circuit voltage (Voc) and driving force for charge separation. researchgate.net

The DPP-terthiophene and BTD-terthiophene polymers are prime examples of this architecture, where the inherent electronic properties of the terthiophene monomer are leveraged to create high-performance materials for organic solar cells. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Scalable Synthetic Pathways

The synthesis of conjugated polymers, including those derived from 2,5-bis(5-bromothiophen-2-yl)thiophene, has traditionally relied on cross-coupling reactions like Stille and Suzuki couplings. nih.govresearchgate.net While effective, these methods often require multi-step syntheses, the use of hazardous organometallic reagents, and purification processes that generate significant chemical waste, posing challenges for both environmental sustainability and industrial scalability. rsc.orgthieme-connect.com

Future research is increasingly focused on "green chemistry" approaches to mitigate these issues. nsf.gov A major trend is the adoption of Direct Arylation Polymerization (DArP) as a more atom-efficient alternative. DArP avoids the need for pre-functionalized organometallic monomers, thereby reducing synthetic steps and waste. nsf.gov Another key area is the replacement of conventional halogenated and aprotic solvents with greener, biomass-derived alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nsf.govacs.org Research has demonstrated that high-performance conjugated polymers can be synthesized in these greener solvents, sometimes achieving properties comparable or superior to those produced by traditional methods. nsf.gov The development of biodegradable conjugated polymers from nature-derived molecules is another emerging frontier, aiming to reduce electronic waste. wise-materials.org

| Method | Advantages | Challenges | Sustainability Aspect |

|---|---|---|---|

| Stille/Suzuki Coupling | High yield, well-established | Requires organometallic reagents, generates toxic byproducts | Low atom economy, reliance on toxic metals |

| Direct Arylation Polymerization (DArP) | Fewer synthetic steps, avoids organometallics | Can have issues with regioselectivity, requires catalyst optimization | High atom economy, reduced metal waste |

| Green Solvent Processing | Reduces use of toxic/halogenated solvents | Solubility of monomers/polymers can be a challenge | Use of renewable, less hazardous solvents (e.g., 2-MeTHF) acs.org |

| Biomass-Derived Monomers | Potential for biodegradability, uses renewable feedstocks | Requires development of new synthetic routes from biomass | Reduces reliance on petroleum, potential for "recycled by nature" electronics rsc.orgwise-materials.org |

Advanced In-Situ Characterization Techniques for Device Fabrication and Performance

Understanding and controlling the morphology of organic semiconductor thin films during fabrication is critical to optimizing device performance. nih.govresearchgate.net Future research will heavily rely on advanced in-situ and operando characterization techniques that provide real-time insights into film growth, crystallization, and the evolution of electronic properties under operational conditions. opticsjournal.netresearchgate.net

Techniques such as in-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful tools for monitoring the crystalline structure and molecular orientation of materials like thiophene (B33073) oligomers as they are deposited from solution. opticsjournal.netresearching.cn This allows researchers to directly observe how processing parameters influence the final film structure. researchgate.net In-situ scanning probe microscopies, including Atomic Force Microscopy (AFM), can track the kinetic processes of crystallization at the nanometer scale. opticsjournal.net Furthermore, in-situ Ultraviolet Photoelectron Spectroscopy (UPS) is crucial for analyzing the interfacial electronic structure as the organic semiconductor is deposited, which is essential for ensuring proper energy level alignment at semiconductor-electrode interfaces. opticsjournal.netresearching.cn These techniques provide a dynamic understanding of structure-property relationships that is unattainable with traditional post-fabrication characterization. researchgate.net

Rational Design Principles for Next-Generation Organic Semiconductors and Optoelectronic Materials

The performance of organic electronic devices is intrinsically linked to the molecular structure of the semiconductor. nih.govspiedigitallibrary.org A key future direction is the establishment of robust rational design principles that allow for the precise tuning of material properties by modifying the core molecular structure of building blocks like this compound.

Research has shown that modulating the length of oligothiophene chains, introducing fused rings for planarity, and strategically placing side chains can systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and optical absorption characteristics. nih.govnih.gov For instance, increasing the number of thiophene units in a co-oligomer can raise the HOMO level while leaving the LUMO level relatively unchanged. nih.gov Core planarity is another critical design element, as it often promotes the high degrees of crystallinity necessary for efficient charge transport. nih.gov A deeper understanding of these structure-property relationships will enable the targeted design of new materials with optimized performance for specific applications, such as high-mobility ambipolar transistors or narrow-bandgap absorbers for photovoltaics. acs.orgdigitellinc.com

Integration of this compound into Multi-Component and Hybrid Systems

The utility of this compound extends beyond its use in single-component materials to its integration into more complex multi-component and hybrid systems. Derivatives of this compound are promising candidates for use as electron donors or sensitizers in bulk-heterojunction (BHJ) organic solar cells and hybrid photovoltaics. mdpi.comresearchgate.net

In hybrid solar cells, for example, thiophene-based polymers can act as efficient sensitizers and hole conductors when interfaced with inorganic semiconductor materials like titanium dioxide (TiO2). jfn.ac.lkaip.org Efficient photoinduced charge transfer has been observed in such systems. jfn.ac.lk In all-organic devices, derivatives of this compound can be blended with fullerene acceptors or other non-fullerene acceptors to create the donor-acceptor interfaces necessary for charge separation in OPVs. mdpi.com Future research will focus on optimizing the energy level alignment, morphology, and interfacial interactions between the thiophene-based component and other materials in the blend to maximize device efficiency and stability.

Application of Computational Screening and Artificial Intelligence in Materials Discovery

The traditional process of materials discovery, relying on chemical intuition and experimental trial-and-error, is often slow and costly. tandfonline.comanl.gov A transformative trend is the increasing use of computational screening and artificial intelligence (AI), particularly machine learning (ML), to accelerate the design and discovery of new organic semiconductors. annualreviews.organnualreviews.org

| Predicted Property | Relevance to Device Performance | Computational Method |

|---|---|---|

| Reorganization Energy | Lower values are desirable for higher charge mobility | Density Functional Theory (DFT) nih.gov |

| Carrier Mobility | Directly relates to the speed of charge transport in transistors | Crystal Structure Prediction (CSP) combined with mobility calculations soton.ac.ukacs.org |

| HOMO/LUMO Energy Levels | Determines energy level alignment in multi-layer devices (e.g., OPVs) | DFT, Time-Dependent DFT (TD-DFT) nih.gov |

| Optical Bandgap | Dictates the light absorption range for solar cells and emission color for OLEDs | TD-DFT nih.gov |

常见问题

Basic: What are the standard synthetic routes for preparing 2,5-bis(5-bromothiophen-2-yl)thiophene, and how are intermediates validated?

This compound is typically synthesized via bromination of precursor thiophene derivatives. For example, bromination of 3,6-diketopyrrolopyrrole (DPP) derivatives using in chlorinated solvents (e.g., chloroform) under inert atmospheres yields the brominated monomer . Intermediates are validated using , , and mass spectrometry to confirm bromine substitution and purity. Yields are optimized by controlling reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (e.g., 2.2 equivalents of NBS per reactive site) .

Advanced: How can reaction conditions be tuned to minimize homocoupling defects during polymer synthesis with this monomer?

Homocoupling defects in Stille or Suzuki coupling reactions arise from unintended homo-reactions of the brominated monomer. To suppress this:

- Use excess tin-based coupling partners (e.g., 1.2–1.5 equivalents of 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) to favor cross-coupling .

- Optimize catalyst systems: A combination of (1.5 mol%) and (6 mol%) reduces side reactions .

- Monitor reaction progress via gel permeation chromatography (GPC) to detect early termination or branching.

Basic: What purification methods are effective for isolating this compound-based polymers?

Polymers derived from this monomer are purified via Soxhlet extraction with sequential solvents:

Methanol removes oligomers and catalyst residues.

Hexane eliminates low-molecular-weight fractions.

Chloroform or chlorobenzene isolates the high-purity polymer .

Post-purification, GPC analysis (e.g., ) confirms molecular weight distribution .

Advanced: How does computational modeling (DFT) inform the electronic structure of this compound in conjugated polymers?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts the HOMO-LUMO gap and charge transport properties. For example:

- The bromine substituents lower the HOMO energy (-5.2 eV), enhancing oxidative stability .

- Thiophene-thiophene dihedral angles (< 10°) promote planarity, improving π-orbital overlap and charge mobility .

Experimental validation via cyclic voltammetry and UV-Vis spectroscopy aligns with computational predictions .

Basic: What spectroscopic techniques characterize the structural integrity of this compound?

- NMR Spectroscopy : identifies aromatic protons (δ 7.2–7.5 ppm) and bromine-induced deshielding. confirms quaternary carbons adjacent to bromine (δ 120–125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., , ) .

Advanced: How do transient absorption studies elucidate photophysical behavior in polymers derived from this monomer?

Ultrafast transient absorption spectroscopy (TAS) reveals:

- Exciton Dynamics : Singlet exciton lifetimes (~150 ps) in DPP-DTT polymers correlate with backbone rigidity .

- Charge Transfer : Interchain interactions in solid-state films reduce recombination rates, critical for photovoltaic efficiency .

These insights guide material design for organic solar cells.

Advanced: What strategies mitigate bromine-related degradation during storage and handling?

- Storage : Under inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis of C-Br bonds .

- Handling : Use gloveboxes for air-sensitive reactions. Quench residual bromine with sodium thiosulfate washes post-synthesis .

Basic: How is this monomer incorporated into low-bandgap polymers for optoelectronics?

The monomer serves as an electron-deficient unit in donor-acceptor copolymers (e.g., with diketopyrrolopyrrole or benzothiadiazole). Stille coupling yields polymers with bandgaps < 1.5 eV, suitable for near-IR absorption .

Advanced: What role do alkyl side chains play in modulating solubility and device performance?

Long alkyl chains (e.g., 2-octyldodecyl):

- Enhance solubility in nonpolar solvents (e.g., toluene).

- Improve thin-film morphology via microphase separation , increasing charge carrier mobility () .

Chain length optimization balances processability and crystallinity.

Advanced: How do isotopic labeling studies resolve contradictory NMR assignments in related thiophene derivatives?

Deuterated analogs and -labeling distinguish overlapping signals in complex polymers. For example, isotopic tagging of the central thiophene resolves ambiguities in regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。